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molecular formula C9H7NO2 B1591161 4-Formyl-3-methoxybenzonitrile CAS No. 21962-45-8

4-Formyl-3-methoxybenzonitrile

Cat. No. B1591161
M. Wt: 161.16 g/mol
InChI Key: ZXENVSJZOHXCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404709B2

Procedure details

79 g (370 mmol) of sodium metaperiodate are added in portions to a vigorously stirred solution of 48 g (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 mg (0.81 mmol) of osmium tetroxide and 1.4 g (6.14 mmol) of benzyltriethylammonium chloride in 750 ml of water/THF (2:1), keeping the reaction temperature below 30° C. The solution is stirred at RT for a further 1 h. Water (2000 ml) is added and the mixture is then filtered. The remaining solid is dissolved in ethyl acetate, and the solution is washed with saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated. The residue is stirred with petroleum ether. 21.18 g (71% of theory) of the title compound are obtained as a white solid.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
207 mg
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[C:7]([C:9]1[CH:14]=[CH:13][C:12](/[CH:15]=C/C(OC(C)(C)C)=O)=[C:11]([O:24][CH3:25])[CH:10]=1)#[N:8].[OH2:26]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C1COCC1.[Os](=O)(=O)(=O)=O>[CH:15]([C:12]1[CH:13]=[CH:14][C:9]([C:7]#[N:8])=[CH:10][C:11]=1[O:24][CH3:25])=[O:26] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
48 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)/C=C/C(=O)OC(C)(C)C)OC
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
750 mL
Type
solvent
Smiles
O.C1CCOC1
Name
Quantity
207 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at RT for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 30° C
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid is dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The residue is stirred with petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=C(C=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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